The Strategic Application of 1-(Chloromethyl)adamantane in Contemporary Drug Discovery
The Strategic Application of 1-(Chloromethyl)adamantane in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry
The adamantane cage, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutics.[1][2] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and steric bulk, properties that medicinal chemists strategically leverage to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] From the early discoveries of antiviral agents like amantadine to modern enzyme inhibitors, the adamantane scaffold has consistently demonstrated its value in enhancing drug efficacy and enabling novel therapeutic approaches.[2][5] This guide focuses on a key derivative, 1-(Chloromethyl)adamantane (CAS Number: 770-70-7), a versatile building block that provides a reactive handle for the introduction of the adamantyl group into a wide range of molecular architectures.
Physicochemical Properties of 1-(Chloromethyl)adamantane
A thorough understanding of the physicochemical properties of 1-(Chloromethyl)adamantane is fundamental to its effective application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 770-70-7 | [6][7] |
| Molecular Formula | C₁₁H₁₇Cl | [6][7] |
| Molecular Weight | 184.70 g/mol | [6][7] |
| Boiling Point | 247.6 °C at 760 mmHg | [7] |
| Density | 1.108 g/cm³ | [7] |
| Refractive Index | 1.532 | [7] |
| Flash Point | 102.6 °C | [7] |
| XLogP3 | 3.7 | [6] |
Synthesis of 1-(Chloromethyl)adamantane: A Self-Validating Protocol
The most direct and widely employed method for the synthesis of 1-(Chloromethyl)adamantane is the chlorination of the corresponding primary alcohol, 1-adamantylmethanol. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.
Experimental Protocol: Chlorination of 1-Adamantylmethanol
Objective: To synthesize 1-(Chloromethyl)adamantane from 1-adamantylmethanol with high purity and yield.
Materials:
-
1-Adamantylmethanol
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Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Pyridine (optional, as an acid scavenger)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-adamantylmethanol in anhydrous dichloromethane.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise from the dropping funnel. If pyridine is used, it can be added to the initial solution or co-added with the thionyl chloride.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(Chloromethyl)adamantane.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and flame-dried glassware is crucial as thionyl chloride reacts readily with water, which would consume the reagent and reduce the yield.
-
Controlled Addition at 0 °C: The reaction is exothermic, and slow, dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Acid Scavenger (Optional): The reaction generates HCl. While not always necessary, the inclusion of a non-nucleophilic base like pyridine can neutralize the acid, which may be beneficial for sensitive substrates or to drive the reaction to completion.
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Aqueous Workup: The bicarbonate wash neutralizes excess acid, and the brine wash helps to remove any remaining water from the organic layer.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data
The proton NMR spectrum of 1-(Chloromethyl)adamantane is expected to show characteristic signals for the adamantyl cage protons and the chloromethyl group. The adamantyl protons will appear as a series of broad multiplets in the upfield region (typically between 1.5 and 2.1 ppm). The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a distinct singlet further downfield, likely in the range of 3.2-3.5 ppm, due to the deshielding effect of the adjacent chlorine atom.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a clear fingerprint of the molecule. Based on data for similar adamantane derivatives, the following approximate chemical shifts are anticipated:[1][5]
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-CH₂Cl: ~45-50 ppm
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Quaternary Adamantyl Carbon (C-1): ~35-40 ppm
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Methine Adamantyl Carbons (CH): ~30-35 ppm
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Methylene Adamantyl Carbons (CH₂): ~38-42 ppm
Expected Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of 1-(Chloromethyl)adamantane would be expected to show a molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom. A prominent fragment would be the loss of the chloromethyl group, leading to the adamantyl cation at m/z 135.
Reactivity and Application in Drug Synthesis
The synthetic utility of 1-(Chloromethyl)adamantane lies in the reactivity of the primary alkyl chloride. This functional group allows for the introduction of the adamantyl moiety via nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The chloromethyl group of 1-(Chloromethyl)adamantane is a primary alkyl halide. However, its reactivity in Sₙ2 reactions is significantly influenced by the steric bulk of the adjacent adamantyl cage. This is analogous to the well-documented low Sₙ2 reactivity of neopentyl halides. The bulky adamantyl group hinders the backside attack of a nucleophile on the chloromethyl carbon, thereby increasing the activation energy of the Sₙ2 transition state.
Despite this steric hindrance, nucleophilic substitution reactions can be achieved, often requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or polar aprotic solvents) compared to less hindered primary alkyl halides.
Diagram: Sₙ2 Reaction of 1-(Chloromethyl)adamantane
Caption: Synthetic pathway from 1-(Chloromethyl)adamantane to APIs.
Safety and Handling
1-(Chloromethyl)adamantane is classified as harmful if swallowed, in contact with skin, or if inhaled. [6][7]It is also reported to cause severe skin burns and eye damage. [6]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-(Chloromethyl)adamantane, with its CAS number 770-70-7, is a valuable and versatile building block in medicinal chemistry. Its synthesis from 1-adamantylmethanol is a straightforward process, and its reactivity, though sterically hindered, allows for the strategic incorporation of the lipophilic and metabolically robust adamantyl group into drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage the unique advantages of the adamantane scaffold in the development of novel therapeutics.
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SpectraBase. (n.d.). 1-Chloroadamantane. Retrieved from [Link]
- Max, J., & Heilmann, J. (2021). Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum. Planta Medica, 87(10/11), 896-904.
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- Organic Syntheses. (n.d.). Tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, Coll. Vol. 7, p.1 (1990); Vol. 60, p.1 (1981).
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-6.
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